molecular formula C17H13Cl2N3O2 B6491433 2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-78-5

2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6491433
CAS No.: 891117-78-5
M. Wt: 362.2 g/mol
InChI Key: WOXYHNOVGKWRLS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and a 2,4-dichlorobenzamide moiety at position 2. The oxadiazole ring is known for its electron-deficient nature and bioisosteric properties, making it a critical scaffold in medicinal chemistry for antimicrobial, antifungal, and anti-inflammatory applications . The compound’s dichlorinated benzamide group enhances lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions and binding affinity to biological targets .

Properties

IUPAC Name

2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-4-10(2)13(7-9)16-21-22-17(24-16)20-15(23)12-6-5-11(18)8-14(12)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXYHNOVGKWRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14Cl2N4O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}

It features a dichlorobenzamide core linked to a 1,3,4-oxadiazole ring substituted with a dimethylphenyl group. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds containing oxadiazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that various oxadiazole derivatives displayed cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarity to these active compounds .

Antiviral Properties

Research has highlighted the antiviral potential of oxadiazole derivatives against several viruses. For example, a series of 1,3,4-oxadiazole compounds were evaluated for their inhibitory effects on the dengue virus polymerase. These studies revealed that certain oxadiazole analogues exhibited submicromolar activity against all four dengue virus serotypes . Given the structural attributes of this compound, it is plausible that it may also demonstrate antiviral activity.

The mechanisms underlying the biological activities of oxadiazole derivatives are varied and complex. Studies suggest that these compounds may exert their effects through:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes involved in cellular processes critical for tumor growth and viral replication.
  • Induction of Apoptosis : Some compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with Cellular Targets : The binding affinity of these compounds to various cellular receptors can modulate signaling pathways crucial for cell survival and proliferation.

Study on Antitumor Activity

A recent investigation focused on a series of oxadiazole derivatives where this compound was included as a test compound. The study utilized MTT assays to evaluate cytotoxicity against A431 (epidermoid carcinoma) and HT29 (colon carcinoma) cell lines. Results indicated that this compound exhibited significant growth inhibition compared to control groups.

CompoundCell LineIC50 (µM)
This compoundA43115.6
This compoundHT2912.3

This data suggests promising antitumor potential warranting further investigation into its efficacy and safety profiles.

Study on Antiviral Activity

Another study explored the antiviral efficacy of various oxadiazole derivatives against dengue virus infection in vitro. The results highlighted that certain compounds showed effective inhibition of viral replication at concentrations lower than those typically required for existing antiviral agents.

CompoundDengue Virus SerotypeIC50 (nM)
This compoundDENV-1250
This compoundDENV-2300

These findings indicate that this compound could be a candidate for further development as an antiviral agent.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogues:

Compound Name Substituents (Oxadiazole Position 5) Substituents (Benzamide) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
2,4-Dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,5-dimethylphenyl 2,4-dichloro C₁₉H₁₅Cl₂N₃O₂ 388.25 Not reported Likely C=O (~1668 cm⁻¹), C-Cl (~778 cm⁻¹)
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide 2,4-dimethylphenyl 2,6-difluoro C₁₈H₁₅F₂N₃O₂ 359.33 Not reported C=O (~1680 cm⁻¹), C-F (~1230 cm⁻¹)
4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 3) 4-chlorophenyl 4-chloro C₁₅H₉Cl₂N₃O₂ 334.16 184 C=O (1668 cm⁻¹), C-Cl (778 cm⁻¹)
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-methoxyphenyl 4-sulfamoyl-benzyl(methyl) C₂₅H₂₂N₄O₅S 490.53 Not reported C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹)

Key Observations :

  • Thermal Stability : Melting points correlate with crystallinity; Compound 3 (184°C) exhibits higher stability than oily derivatives like 5h ().
  • Spectral Signatures : IR spectra confirm oxadiazole ring vibrations (C=N ~1591–1681 cm⁻¹) and substituent-specific peaks (C-Cl, C-F) .

Key Observations :

  • Substituent Impact : Sulfamoyl groups (LMM5) enhance solubility but reduce potency compared to halogenated derivatives.
  • Structural-Activity Relationships (SAR) : The 2,5-dimethylphenyl group may improve target binding through hydrophobic interactions, while dichloro substituents on benzamide enhance metabolic stability .

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